molecular formula C12H9BrFNO2 B15338777 Ethyl 7-Bromo-6-fluoroquinoline-3-carboxylate

Ethyl 7-Bromo-6-fluoroquinoline-3-carboxylate

Cat. No.: B15338777
M. Wt: 298.11 g/mol
InChI Key: UERAZZBCQOBFLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-Bromo-6-fluoroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H8BrFNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-Bromo-6-fluoroquinoline-3-carboxylate typically involves the functionalization of a quinoline core. One common method includes the bromination and fluorination of quinoline derivatives, followed by esterification. The reaction conditions often involve the use of bromine and fluorine sources under controlled temperatures and solvents to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-Bromo-6-fluoroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The quinoline core can be oxidized or reduced under specific conditions to yield different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoline derivatives with different functional groups, while hydrolysis will yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 7-Bromo-6-fluoroquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.

    Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of Ethyl 7-Bromo-6-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity, leading to effective inhibition or modulation of the target’s activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 7-Bromo-6-fluoroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Ethyl 6-Bromo-4-chloro-7-fluoroquinoline-3-carboxylate: Similar in structure but with a chlorine atom instead of a bromine atom at the 4-position.

    Ethyl 6-Bromo-7-fluoroquinoline-3-carboxylate: Lacks the additional substituent at the 4-position, making it less sterically hindered.

    Ethyl 7-Fluoroquinoline-3-carboxylate: Lacks both the bromine and chlorine atoms, resulting in different electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H9BrFNO2

Molecular Weight

298.11 g/mol

IUPAC Name

ethyl 7-bromo-6-fluoroquinoline-3-carboxylate

InChI

InChI=1S/C12H9BrFNO2/c1-2-17-12(16)8-3-7-4-10(14)9(13)5-11(7)15-6-8/h3-6H,2H2,1H3

InChI Key

UERAZZBCQOBFLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C(=CC2=C1)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.